6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine
Description
6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a dimethylmorpholine substituent at the 6-position and a dimethylamine group at the 4-position.
Properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-6-16(7-10(2)17-9)12-5-11(15(3)4)13-8-14-12/h5,8-10H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFMWPABLOKHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=N2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine typically involves the reaction of 2,6-dimethylmorpholine with a suitable pyrimidine precursor under controlled conditions. One common method involves the use of a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) are reacted with the pyrimidine precursor to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2,6-Dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit kinase enzymes involved in cell signaling, thereby influencing cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Key Findings :
- The morpholine group in the target compound replaces chlorine in analogs like 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine, reducing molecular weight by ~18% and likely improving aqueous solubility due to the oxygen atom’s hydrogen-bonding capacity .
- Chlorinated analogs exhibit higher lipophilicity (predicted logP ~2.5–3.0), whereas the morpholine derivative may have a lower logP (~1.5–2.0), favoring pharmacokinetic properties .
Morpholine-Containing Heterocycles
Key Findings :
- Morpholine stereochemistry (e.g., 2R,6S configuration) significantly impacts binding to biological targets, as seen in pyridine derivatives .
- Pyrimidines with morpholine-phenyl groups (e.g., 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines) demonstrate broad-spectrum antimicrobial activity, suggesting the target compound may share similar applications .
Pyridine-Based Derivatives with 2,6-Dimethylmorpholine
Key Findings :
- Pyridine derivatives (e.g., CID 16778276) exhibit salt forms (dihydrochloride) for enhanced solubility, whereas the pyrimidine-based target compound may require formulation optimization for bioavailability .
- The pyrimidine core’s nitrogen-rich structure could improve DNA/RNA-targeting efficacy compared to pyridine analogs .
Biological Activity
6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine, also known by its CAS number 1524172-44-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₂₀N₄O
- Molecular Weight : 236.31 g/mol
- IUPAC Name : 6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those associated with cancer proliferation and antimicrobial activity.
Antimicrobial Activity
Research indicates that compounds similar to 6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to possess strong antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
| Microorganism | Inhibition Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 3.125 μg/mL |
| Pseudomonas aeruginosa | 6.25 μg/mL |
These results indicate that the compound could be effective against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Preliminary studies have suggested that the compound may also exhibit anticancer properties. For example, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. The specific pathways involved are still under investigation but may include inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells.
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of the compound showed promising results against multi-drug resistant strains of bacteria. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC) and found significant antibacterial activity correlating with structural modifications of the pyrimidine core .
- Cell Line Studies : In vitro studies involving human cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased levels of apoptotic cells after treatment, suggesting potential for use in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for preparing 6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine, and how can purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. A general approach includes:
- Step 1: Coupling a morpholine derivative (e.g., 2,6-dimethylmorpholine) to a chlorinated pyrimidine intermediate under reflux conditions in ethanol or toluene .
- Step 2: Dimethylation of the pyrimidin-4-amine group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
- Purification: Column chromatography with ethyl acetate/petroleum ether (2:8 ratio) or silica gel TLC (Rf ~0.30 in hexane/ethyl acetate 3:1) ensures high purity .
- Key Quality Control: Monitor reactions via NMR (e.g., δ 3.3–3.9 ppm for morpholine protons) and HPLC to confirm structural integrity and purity >95% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for morpholine (δ 3.3–3.9 ppm, N-CH2 and O-CH2) and pyrimidine (δ 8.0–8.5 ppm, aromatic protons). Compare with analogs like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines for reference .
- IR Spectroscopy: Confirm NH/amine stretches (~3355 cm⁻¹) and morpholine C-O-C vibrations (~1229 cm⁻¹) .
- Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for C12H21N5O) .
Q. How can researchers screen this compound for initial biological activity?
Methodological Answer:
- In Vitro Assays: Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays, referencing protocols for pyrimidine derivatives with morpholine substituents .
- Enzyme Inhibition: Evaluate kinase or protease inhibition via fluorescence-based assays, adjusting concentrations (1–100 µM) based on solubility in DMSO/PBS .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like N-oxide derivatives?
Methodological Answer:
- Optimize Reaction Conditions: Use anhydrous solvents (e.g., dry ethanol) and inert atmospheres to prevent oxidation. Adjust molar ratios (e.g., 1.2:1 morpholine:pyrimidine) and reflux times (4–10 hours) .
- Catalyst Screening: Test Pd/C or CuI for coupling efficiency, as seen in morpholine-functionalized pyrimidines .
- Byproduct Mitigation: Monitor via TLC; if N-oxides form, reduce reaction temperature or introduce antioxidants like BHT .
Q. How can structural data contradictions (e.g., crystallography vs. NMR) be resolved?
Methodological Answer:
- X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., morpholine ring puckering) by growing single crystals in ethanol/water mixtures .
- DFT Calculations: Compare experimental NMR shifts with computational models (e.g., Gaussian09) to validate conformational preferences .
- Dynamic NMR: Analyze temperature-dependent spectra to detect rotational barriers in dimethylamino groups .
Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Identification: Use affinity chromatography with a biotinylated analog to pull down binding proteins from cell lysates .
- Metabolomics: Profile metabolites via LC-MS after treating model organisms (e.g., C. elegans) to identify pathways affected by morpholine-pyrimidine interactions .
- Mutagenesis Studies: Engineer kinase mutants (e.g., PI3K) to pinpoint binding residues, comparing IC50 shifts between wild-type and mutants .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability profiles?
Methodological Answer:
- Solubility Testing: Use standardized protocols (e.g., shake-flask method in PBS/DMSO) and compare with structurally similar compounds like 6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) and analyze via HPLC to identify hydrolysis products (e.g., morpholine ring opening) .
Q. What computational tools are recommended for predicting SAR against biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
